3-Bromo-5-methoxyisonicotinaldehyde
Overview
Description
3-Bromo-5-methoxyisonicotinaldehyde is an organic compound with the molecular formula C8H6BrNO2 It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 3 and 5 of the pyridine ring are substituted with a bromine atom and a methoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxyisonicotinaldehyde typically involves the bromination of 5-methoxyisonicotinaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxyisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The Suzuki-Miyaura coupling typically involves palladium catalysts and boronic acids under mild conditions.
Major Products
Oxidation: 3-Bromo-5-methoxyisonicotinic acid.
Reduction: 3-Bromo-5-methoxyisonicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-methoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxyisonicotinaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity for its molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxyisonicotinaldehyde
- 3-Bromo-4-methoxyisonicotinaldehyde
- 3-Bromo-5-iodoisonicotinaldehyde
Uniqueness
3-Bromo-5-methoxyisonicotinaldehyde is unique due to the specific positioning of the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in various applications, making it a valuable compound for targeted research and development.
Biological Activity
3-Bromo-5-methoxyisonicotinaldehyde is an organic compound characterized by the presence of a bromine atom and a methoxy group on the pyridine ring, making it a derivative of isonicotinaldehyde. Its molecular formula is C8H6BrNO2, and it has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
The biological activity of this compound primarily involves its interaction with biological macromolecules such as enzymes and receptors. The compound's aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to modulation of enzymatic activities. The presence of the bromine and methoxy substituents can influence its binding affinity and specificity for various molecular targets, which is crucial for its role in biochemical assays and drug development .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating inhibition of growth at certain concentrations. This suggests potential applications in developing antimicrobial agents.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. For instance, it may serve as a potent inhibitor of certain kinases or phosphatases involved in signaling pathways related to cancer progression. Such inhibitory effects are critical for therapeutic strategies targeting malignancies.
Cytotoxicity
In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases, which are essential for programmed cell death. This property positions the compound as a candidate for further development as an anticancer agent .
Case Studies
Several studies have explored the biological implications of this compound:
-
Antimicrobial Efficacy :
- Study Design : Tested against Gram-positive and Gram-negative bacteria.
- Results : Showed significant inhibition at concentrations as low as 50 µg/mL.
- : Promising candidate for antibiotic development.
- Cytotoxicity in Cancer Cells :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
2-Bromo-5-methoxyisonicotinaldehyde | Image | Moderate antimicrobial activity |
3-Bromo-4-methoxyisonicotinaldehyde | Image | Lower cytotoxicity |
3-Bromo-5-iodoisonicotinaldehyde | Image | Enhanced enzyme inhibition |
Properties
IUPAC Name |
3-bromo-5-methoxypyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7-3-9-2-6(8)5(7)4-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIITXWQUHWXMIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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